molecular formula C10H11BrClN B11853803 Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]- CAS No. 156697-68-6

Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-

Cat. No.: B11853803
CAS No.: 156697-68-6
M. Wt: 260.56 g/mol
InChI Key: SGQHDNSRLLJRAO-UHFFFAOYSA-N
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Description

2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromomethyl group and a 4-chlorobenzyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine typically involves the reaction of 4-chlorobenzylamine with an appropriate bromomethylating agent. One common method is the reaction of 4-chlorobenzylamine with bromoacetaldehyde diethyl acetal in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the aziridine ring.

Industrial Production Methods

Industrial production of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-1-(4-chlorobenzyl)aziridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening. For example, treatment with hydrochloric acid or sodium hydroxide can lead to the formation of linear amines.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Substituted aziridines with various functional groups.

    Ring-Opening Reactions: Linear amines with different substituents.

    Oxidation and Reduction: Corresponding oxides or reduced amines.

Scientific Research Applications

2-(bromomethyl)-1-(4-chlorobenzyl)aziridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-(4-chlorobenzyl)aziridine involves its reactivity due to the strained aziridine ring and the presence of reactive functional groups. The compound can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

    2-(bromomethyl)-1-benzylaziridine: Similar structure but lacks the 4-chloro substituent on the benzyl group.

    2-(chloromethyl)-1-(4-chlorobenzyl)aziridine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    1-(4-chlorobenzyl)aziridine: Lacks the bromomethyl group, making it less reactive in certain nucleophilic substitution reactions.

Uniqueness

2-(bromomethyl)-1-(4-chlorobenzyl)aziridine is unique due to the combination of the bromomethyl and 4-chlorobenzyl groups, which confer specific reactivity and properties. The presence of the bromomethyl group enhances its reactivity in nucleophilic substitution reactions, while the 4-chlorobenzyl group provides additional steric and electronic effects that influence its behavior in chemical and biological systems.

Properties

CAS No.

156697-68-6

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

2-(bromomethyl)-1-[(4-chlorophenyl)methyl]aziridine

InChI

InChI=1S/C10H11BrClN/c11-5-10-7-13(10)6-8-1-3-9(12)4-2-8/h1-4,10H,5-7H2

InChI Key

SGQHDNSRLLJRAO-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=C(C=C2)Cl)CBr

Origin of Product

United States

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